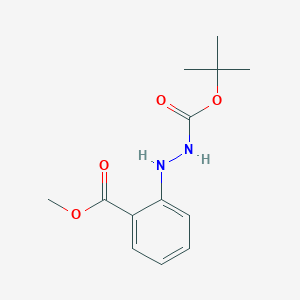

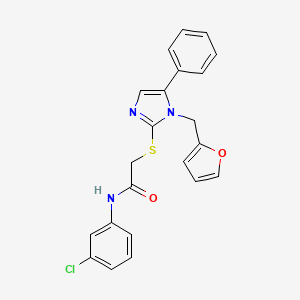

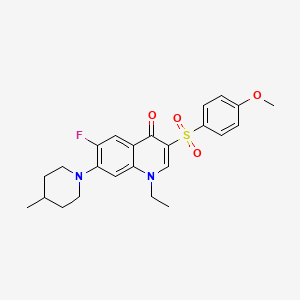

![molecular formula C21H16N4O3S B3002789 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-10-7](/img/structure/B3002789.png)

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties :

- Gong Ping (2007) discusses the synthetic process of a similar compound, highlighting the practical advantages of the process, such as mild conditions and good yield, which could be relevant for the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (Gong Ping, 2007).

Anticancer Properties :

- A study by Ravinaik et al. (2021) on similar benzamide derivatives showed significant anticancer activities against various cancer cell lines, suggesting potential applications of this compound in cancer research (Ravinaik et al., 2021).

Antiparasitic Activity :

- Esposito et al. (2005) explored the efficacy of similar thiazolide compounds against parasites, indicating a potential antiparasitic application for this compound (Esposito et al., 2005).

Anti-Infective Properties :

- Hemphill et al. (2007) discussed the broad range of activities of thiazolides against various pathogens, hinting at possible anti-infective uses for the compound (Hemphill et al., 2007).

Role in Supramolecular Chemistry :

- A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, revealed insights into the role of these compounds in supramolecular chemistry (Yadav & Ballabh, 2020).

Environmental Applications :

- Zargoosh et al. (2015) synthesized a related compound for the removal of heavy metals from industrial wastes, suggesting potential environmental applications for this compound (Zargoosh et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It is known that similar compounds can inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interact with key proteins or enzymes within the bacterium to inhibit its growth and proliferation.

Biochemical Pathways

It is known that similar compounds can induce apoptosis in certain cell types . This suggests that the compound may affect pathways related to cell survival and death.

Pharmacokinetics

It is known that thiazole derivatives, which this compound is a part of, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell types , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

It is known that benzimidazoles, the parent compound, interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific structure of the benzimidazole derivative .

Cellular Effects

Benzimidazole derivatives have been shown to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

It is suggested that the thiazole ring in the synthesized structures is responsible for the formation of a compact protective coating during their adsorption over metal surfaces .

Dosage Effects in Animal Models

A related compound demonstrated anti-inflammatory properties, suggesting potential therapeutic applications .

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c1-14-4-9-18-19(11-14)29-21(23-18)24(13-15-3-2-10-22-12-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDOPXFWWYJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)

![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)

![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)